molecular formula C17H17Cl2N3 B1663142 N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Cat. No.: B1663142
M. Wt: 334.2 g/mol
InChI Key: PWEPSIFNTIQCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-215 is a novel inhibitor of mycobacterial membrane protein large 3 (MmpL3). It has been identified as having independent glycerol activity against Mycobacterium tuberculosis with low non-specific toxicity to mammalian cells. The compound has shown an IC90 value of 16 μM against Mycobacterium tuberculosis and is effective in inhibiting the growth of the bacteria within macrophages .

Mechanism of Action

Target of Action

The primary target of the compound, also known as MmpL3 inhibitor C215, is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a protein responsible for translocating mycolic acids from the inner membrane to the periplasm in the biosynthesis of the mycobacterial cell membrane . It is highly conserved in mycobacteria and is absent in humans .

Mode of Action

MmpL3 inhibitor C215 interacts with its target, MmpL3, and inhibits its function . This inhibition weakens the mycobacterial cell wall, leading to cell death . The recent structural determination of MmpL3 opens the door to further understand the mode of action of these inhibitors and the mechanistic understanding of MmpL3-mediated trehalose monomycolate (TMM) transport .

Biochemical Pathways

The inhibition of MmpL3 affects the biosynthesis of the mycobacterial cell membrane . MmpL3 is involved in the transport of precursors, trehalose monomycolates (TMMs), which are critical for the formation of the mycobacterial cell envelope . The inhibition of MmpL3 results in a decrease in the synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, as well as an increase in the concentration of TMM .

Pharmacokinetics

The studied pharmacokinetic properties of MmpL3 inhibitor C215 include membrane permeability of 7.2 × 10 −5 cm/s, 94.11% human serum albumin (HSA) binding, and CLND solubility of 199 μM . . Moreover, in vivo study reports poor absorption and low bioavailability (F = 1.2%) .

Result of Action

The result of the action of MmpL3 inhibitor C215 is the weakening of the mycobacterial cell wall, leading to cell death . These compounds are active against intracellular Mycobacterium tuberculosis (Mtb) without mammalian cell cytotoxicity .

Action Environment

The action environment of MmpL3 inhibitor C215 is within the mycobacterial cell, specifically at the inner membrane where MmpL3 is located . The environmental factors that could influence the compound’s action, efficacy, and stability are yet to be fully understood and are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine plays a crucial role in biochemical reactions by inhibiting the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound interacts with the MmpL3 protein, disrupting its function and thereby inhibiting the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall . This interaction is highly specific, and the compound has shown limited non-specific toxicity against mammalian cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, the compound inhibits cell wall synthesis, leading to cell death. In mammalian cells, it has shown limited toxicity, indicating its potential as a safe therapeutic agent . The compound influences cell function by disrupting cell signaling pathways and gene expression related to mycolic acid synthesis, which is crucial for the survival of mycobacteria .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the MmpL3 protein, inhibiting its activity. This inhibition prevents the transport of mycolic acids to the cell wall, leading to the accumulation of toxic intermediates and ultimately cell death . The compound’s binding interactions with the MmpL3 protein are highly specific, making it a potent inhibitor of mycobacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and shows consistent inhibitory activity against Mycobacterium tuberculosis . Long-term studies have indicated that the compound maintains its efficacy over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety profile may be compromised . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to mycolic acid synthesis. The compound interacts with enzymes and cofactors involved in these pathways, disrupting the normal metabolic flux and leading to the accumulation of toxic intermediates . This disruption is a key factor in the compound’s ability to inhibit mycobacterial growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the mycobacterial cell wall, where it exerts its inhibitory effects . The compound’s distribution is crucial for its efficacy, as it ensures that sufficient concentrations reach the target site to inhibit mycobacterial growth .

Subcellular Localization

The subcellular localization of this compound is primarily within the mycobacterial cell wall, where it inhibits the MmpL3 protein . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action . The compound’s activity and function are closely tied to its ability to localize to the mycobacterial cell wall, making this a critical aspect of its mechanism of action .

Preparation Methods

The synthesis of C-215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

C-215 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

C-215 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

C-215 is unique compared to other similar compounds due to its specific inhibition of MmpL3 and its low toxicity to mammalian cells. Similar compounds include:

C-215 stands out due to its novel target and lower toxicity profile, making it a promising candidate for further research and development in antimicrobial therapy.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPSIFNTIQCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 6
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.